molecular formula C8H6BNO2 B3313825 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole CAS No. 947162-61-0

7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Cat. No.: B3313825
CAS No.: 947162-61-0
M. Wt: 158.95 g/mol
InChI Key: LDDSWFYJGUDUEC-UHFFFAOYSA-N
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Description

7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole involves its interaction with specific molecular targets. In the case of its antimalarial activity, it inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in Plasmodium falciparum. This inhibition disrupts the parasite’s protein synthesis, leading to its death .

Comparison with Similar Compounds

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole
  • 6-Benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine
  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-6-methanamine

Comparison: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is unique due to the presence of the cyano group at the 7-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an antimalarial agent compared to other benzoxaborole derivatives .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BNO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDSWFYJGUDUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211503
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947162-61-0
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947162-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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